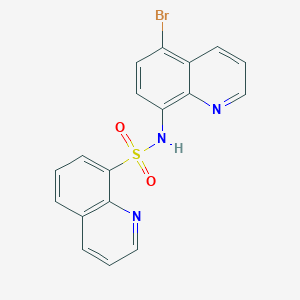![molecular formula C18H22N2O4 B3825313 ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate](/img/structure/B3825313.png)
ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate
Vue d'ensemble
Description
Ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate, also known as Carbaryl, is a widely used insecticide that has been in use for over 60 years. It is a carbamate insecticide that is used to control a wide range of pests in agriculture, horticulture, and forestry. Carbaryl is one of the most commonly used insecticides in the world due to its effectiveness and low cost.
Mécanisme D'action
Ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for proper nerve function. By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on both insects and humans. In insects, it causes disruption of the nervous system, leading to paralysis and death. In humans, exposure to this compound can cause a range of symptoms including headache, nausea, vomiting, and dizziness. Long-term exposure can lead to more serious health effects such as neurological damage and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate is a widely used insecticide that has been extensively studied for its effectiveness in controlling pests. Its low cost and availability make it a popular choice for lab experiments. However, its toxicity and potential health effects must be taken into consideration when using it in experiments. Careful handling and disposal of this compound are necessary to minimize the risk of exposure to humans and the environment.
Orientations Futures
There are several areas where future research on ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate is needed. One area is the development of new formulations that are more environmentally friendly and have less impact on non-target organisms. Another area is the study of the long-term effects of this compound exposure on human health. Finally, the use of this compound in combination with other pest control methods such as biological control and integrated pest management should be investigated to determine the most effective and sustainable pest control strategies.
Applications De Recherche Scientifique
Ethyl (1,1-dimethyl-2-{[(1-naphthylamino)carbonyl]oxy}ethyl)carbamate has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. It is used to control pests in crops such as cotton, corn, soybeans, and fruits. This compound is also used in forestry to control pests such as bark beetles and defoliators. Its effectiveness and low cost make it a popular choice for pest control in both developed and developing countries.
Propriétés
IUPAC Name |
ethyl N-[2-methyl-1-(naphthalen-1-ylcarbamoyloxy)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-23-17(22)20-18(2,3)12-24-16(21)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,4,12H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKHBYVWGYTNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(C)COC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B3825234.png)

![2,2'-({[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}imino)diethanol](/img/structure/B3825245.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(1,3-dioxo-2-phenyl-5-isoindolinecarboxamide)](/img/structure/B3825247.png)
![N,1-diethyl-3,5-dimethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxamide](/img/structure/B3825260.png)
![2-methyl-4-{5-[(8-methyloctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]-2-thienyl}but-3-yn-2-ol](/img/structure/B3825263.png)
![5-[4-(dimethylamino)benzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3825267.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-chlorophenyl)carbamate](/img/structure/B3825290.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (3-methylphenyl)carbamate](/img/structure/B3825293.png)
![1-methyl-2-[(phenoxyacetyl)amino]ethyl methylcarbamate](/img/structure/B3825299.png)
![ethyl (1,1-dimethyl-2-{[(methylamino)carbonyl]oxy}ethyl)carbamate](/img/structure/B3825306.png)

